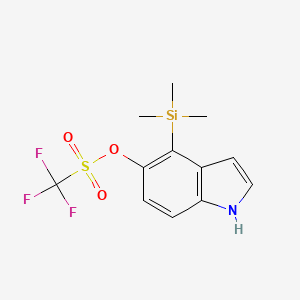
6-Chloro-N-hydroxyindole-3-carboxamidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-N-hydroxyindole-3-carboxamidine is a chemical compound with the molecular formula C9H8ClN3O It is a derivative of indole, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-hydroxyindole-3-carboxamidine typically involves the chlorination of indole derivatives followed by the introduction of the hydroxy and carboxamidine groups. One common method includes the reaction of 6-chloroindole with hydroxylamine and subsequent treatment with cyanamide under controlled conditions. The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar chemical reactions but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification process may involve crystallization, filtration, and drying to obtain the final product.
化学反应分析
Types of Reactions
6-Chloro-N-hydroxyindole-3-carboxamidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The chlorine atom in the compound can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or aryl halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyindole derivatives, while substitution reactions can produce a variety of substituted indoles.
科学研究应用
6-Chloro-N-hydroxyindole-3-carboxamidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-Chloro-N-hydroxyindole-3-carboxamidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.
相似化合物的比较
Similar Compounds
6-Chloroindole: A precursor in the synthesis of 6-Chloro-N-hydroxyindole-3-carboxamidine.
N-Hydroxyindole-3-carboxamidine: A similar compound without the chlorine atom.
Indole-3-carboxamidine: Another related compound with different functional groups.
Uniqueness
This compound is unique due to the presence of both the chlorine and hydroxy groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C9H8ClN3O |
|---|---|
分子量 |
209.63 g/mol |
IUPAC 名称 |
6-chloro-N'-hydroxy-1H-indole-3-carboximidamide |
InChI |
InChI=1S/C9H8ClN3O/c10-5-1-2-6-7(9(11)13-14)4-12-8(6)3-5/h1-4,12,14H,(H2,11,13) |
InChI 键 |
DWLJGJLTENYVAQ-UHFFFAOYSA-N |
手性 SMILES |
C1=CC2=C(C=C1Cl)NC=C2/C(=N\O)/N |
规范 SMILES |
C1=CC2=C(C=C1Cl)NC=C2C(=NO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-amino-N-(4-bromophenyl)-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B12047054.png)

![2-amino-7-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12047058.png)


![Ethyl 3-(4-chlorobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate](/img/structure/B12047081.png)

![2-[(E)-but-1-enyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12047093.png)
![[4-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12047097.png)

![Ethyl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12047111.png)
![2-[1-(Aminomethyl)-2,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]acetic acid](/img/structure/B12047118.png)

![3-{2-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E,2E)-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12047133.png)
